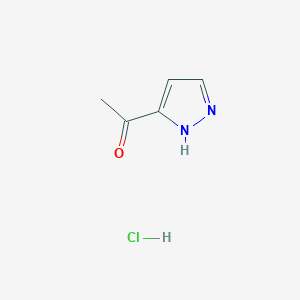
1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related closely to “1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride,” often involves strategies like condensation reactions, cyclization, and characterizations through spectroscopic techniques. For instance, the structural characterization of a similar pyrazoline compound was achieved through such methods, highlighting the typical synthetic routes for this class of compounds (Delgado et al., 2020).
Molecular Structure Analysis
Molecular structure analyses of pyrazole derivatives, including X-ray diffraction studies, provide insights into their crystalline forms and intermolecular interactions. The analysis often reveals the crystal system, space group, and unit cell parameters, offering a deep dive into the compound's molecular geometry and the nature of its bonding and interactions within the crystal lattice (Delgado et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives encompasses a variety of reactions, including addition-cyclization, oxidation, and substitution. These reactions facilitate the creation of novel compounds with diverse structural features and potential applications. The functional groups present in these molecules, such as hydroxyl, methoxy, and carboxylic acid groups, play significant roles in their reactivity and the formation of complex structures (Liu et al., 2012).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Surface Analysis
The research on pyrazoline derivatives, closely related to 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, provides insights into the structural characterization and molecular interactions. A study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one revealed its crystalline structure through X-ray diffraction, highlighting the presence of cohesive weak C⋯H···π interactions that contribute to the molecule's packing efficiency within the crystal lattice. Hirshfeld surface analysis further offered a visual understanding of these intermolecular interactions, emphasizing the compound's structural integrity and interaction potential (Delgado et al., 2020).
Synthesis of Ligands and Molecular Docking
Another area of application involves the synthesis of new polydentate ligands through the interaction of 1H-pyrazole with 1,1,2,2-tetrabromoethane in superbasic media. This process yielded a series of pyrazolyl- and bromo-substituted ethenes, demonstrating the versatility of pyrazole derivatives in forming complex ligands. The crystal structure of such ligands, when analyzed, sheds light on their potential applications in coordination chemistry and molecular docking studies, potentially influencing drug design and material science (Potapov et al., 2011).
Novel Series of Pyrazole Analogues as Potential Inhibitors
Research into novel series of pyrazole SKF-96365 analogues has shown potential applications in inhibiting store-operated calcium entry (SOCE), a critical pathway in various cellular processes. These analogues have demonstrated efficacy in endoplasmic reticulum (ER) Ca2+ release and SOCE in lymphocyte cell lines, highlighting their potential therapeutic applications in diseases where calcium signaling plays a key role (Dago et al., 2018).
Synthesis and Characterization of Heterocyclic Derivatives
The synthesis and characterization of novel heterocyclic derivatives, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, from pyrazoline compounds have been explored. These derivatives have been synthesized with high yields and their structures confirmed through X-ray crystallography, indicating their potential use in developing new materials with specific chemical and physical properties (Kariuki et al., 2022).
Wirkmechanismus
Target of Action
A study suggests that a compound with a similar structure showed potent in vitro antipromastigote activity, indicating a potential target in the lmptr1 pocket (active site) .
Mode of Action
Based on the structural similarity to other pyrazole compounds, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFWBEDWXAHBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384093 | |
| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
CAS RN |
175277-40-4 | |
| Record name | 1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















